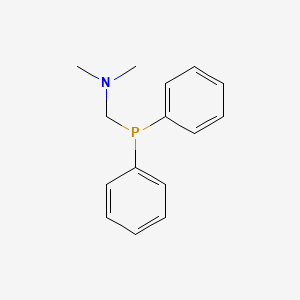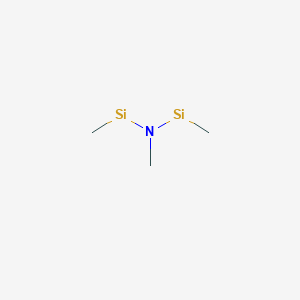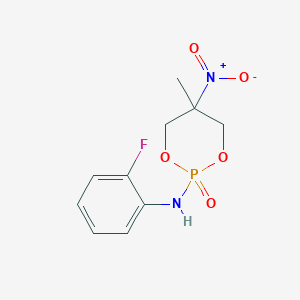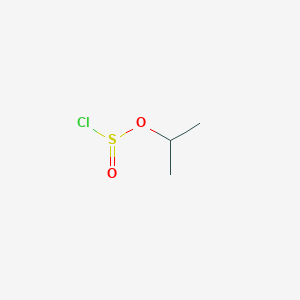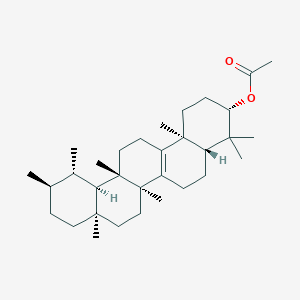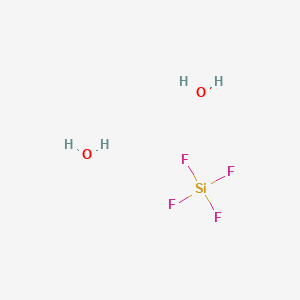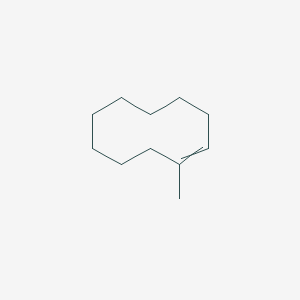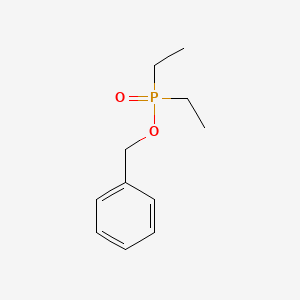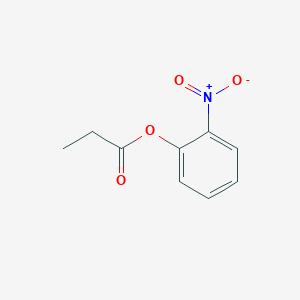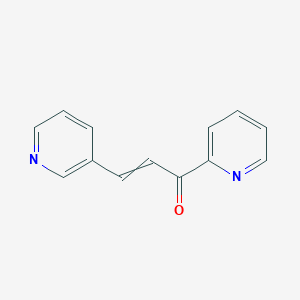![molecular formula C13H24O4 B14709891 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate CAS No. 22876-39-7](/img/structure/B14709891.png)
2-[(Acetyloxy)methyl]-2-ethylhexyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Acetyloxy)methyl]-2-ethylhexyl acetate is an organic compound with the molecular formula C12H22O4. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications. The compound is characterized by the presence of an acetyloxy group, which is an ester functional group derived from acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate typically involves the esterification of 2-ethylhexanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Acetyloxy)methyl]-2-ethylhexyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield 2-ethylhexanol and acetic acid.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different esters.
Oxidation: Under oxidative conditions, the compound can be converted to corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Transesterification: Methanol or ethanol in the presence of a catalyst such as sodium methoxide.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: 2-Ethylhexanol and acetic acid.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
2-[(Acetyloxy)methyl]-2-ethylhexyl acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the preparation of biologically active compounds and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate involves its interaction with various molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in metabolic pathways. The compound’s ester functionality allows it to act as a prodrug, releasing active metabolites upon enzymatic cleavage.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(Acetyloxy)methyl]-2-ethylhexyl acetate
- 2-[(Acetyloxy)methyl]-2-ethylhexyl butyrate
- 2-[(Acetyloxy)methyl]-2-ethylhexyl propionate
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
22876-39-7 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
[2-(acetyloxymethyl)-2-ethylhexyl] acetate |
InChI |
InChI=1S/C13H24O4/c1-5-7-8-13(6-2,9-16-11(3)14)10-17-12(4)15/h5-10H2,1-4H3 |
Clave InChI |
IMLLXJLPENSGTR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)(COC(=O)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


